molecular formula C24H21N3O5S2 B11065571 4-({[(2Z)-2-[(4-methoxyphenyl)imino]-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazolidin-5-yl]acetyl}amino)benzoic acid

4-({[(2Z)-2-[(4-methoxyphenyl)imino]-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazolidin-5-yl]acetyl}amino)benzoic acid

Cat. No.: B11065571
M. Wt: 495.6 g/mol
InChI Key: RCONVWIKVIMSNT-UHFFFAOYSA-N
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Description

4-({[(2Z)-2-[(4-methoxyphenyl)imino]-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazolidin-5-yl]acetyl}amino)benzoic acid is a complex organic compound featuring a thiazolidinone ring, a methoxyphenyl group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[(2Z)-2-[(4-methoxyphenyl)imino]-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazolidin-5-yl]acetyl}amino)benzoic acid typically involves multiple steps:

    Formation of the Thiazolidinone Ring: This step involves the reaction of a thiophene derivative with an appropriate aldehyde and a primary amine to form the thiazolidinone core. The reaction is usually carried out in the presence of a catalyst such as acetic acid under reflux conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a Schiff base formation reaction, where the thiazolidinone intermediate reacts with 4-methoxybenzaldehyde in the presence of a mild acid catalyst.

    Acetylation: The acetylation of the resulting compound is achieved using acetic anhydride in the presence of a base such as pyridine.

    Coupling with Benzoic Acid: Finally, the acetylated intermediate is coupled with benzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and methoxyphenyl moieties. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can target the imino group, converting it to an amine. Sodium borohydride or lithium aluminum hydride are typical reducing agents used.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions. For instance, nitration or halogenation can be performed using nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nitric acid (HNO₃), halogens (Cl₂, Br₂)

Major Products

    Oxidation: Oxidized derivatives of the thiophene and methoxyphenyl groups.

    Reduction: Amino derivatives from the reduction of the imino group.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound has shown potential as an antimicrobial and anti-inflammatory agent. Its ability to interact with biological targets such as enzymes and receptors makes it a candidate for drug development.

Medicine

In medicine, research is focused on its potential as a therapeutic agent for conditions like bacterial infections and inflammatory diseases. Its structure-activity relationship (SAR) studies help in understanding its efficacy and safety profile.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 4-({[(2Z)-2-[(4-methoxyphenyl)imino]-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazolidin-5-yl]acetyl}amino)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The thiazolidinone ring is known to inhibit certain enzymes, while the methoxyphenyl group can interact with receptor sites, modulating biological pathways. The compound’s ability to form hydrogen bonds and participate in hydrophobic interactions enhances its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • **4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • **2-Methoxy-5-((phenylamino)methyl)phenol
  • **4-(7-(4-(bis(4-methoxyphenyl)amino)phenyl)benzo[c][1,2,5]thiadiazol-4-yl)benzoic acid

Uniqueness

Compared to similar compounds, 4-({[(2Z)-2-[(4-methoxyphenyl)imino]-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazolidin-5-yl]acetyl}amino)benzoic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its thiazolidinone ring and methoxyphenyl group provide a versatile scaffold for further modifications, enhancing its potential in various applications.

This detailed overview highlights the significance of this compound in scientific research and industrial applications

Properties

Molecular Formula

C24H21N3O5S2

Molecular Weight

495.6 g/mol

IUPAC Name

4-[[2-[2-(4-methoxyphenyl)imino-4-oxo-3-(thiophen-2-ylmethyl)-1,3-thiazolidin-5-yl]acetyl]amino]benzoic acid

InChI

InChI=1S/C24H21N3O5S2/c1-32-18-10-8-17(9-11-18)26-24-27(14-19-3-2-12-33-19)22(29)20(34-24)13-21(28)25-16-6-4-15(5-7-16)23(30)31/h2-12,20H,13-14H2,1H3,(H,25,28)(H,30,31)

InChI Key

RCONVWIKVIMSNT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=C2N(C(=O)C(S2)CC(=O)NC3=CC=C(C=C3)C(=O)O)CC4=CC=CS4

Origin of Product

United States

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